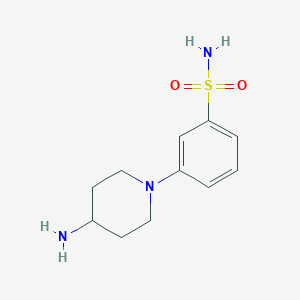
3-(4-Aminopiperidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminopiperidin-1-yl)benzenesulfonamide is a compound that features a piperidine ring substituted with an amino group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide typically involves the coupling of benzenesulfonyl chloride with 1-amino piperidine under dynamic pH control in aqueous media . The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-(piperidin-1-yl)benzenesulfonamide
- N-benzyl-N-(piperidin-1-yl)benzenesulfonamide
Uniqueness
3-(4-Aminopiperidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c12-9-4-6-14(7-5-9)10-2-1-3-11(8-10)17(13,15)16/h1-3,8-9H,4-7,12H2,(H2,13,15,16) |
InChI Key |
VQHKEBDJAVPBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















